6-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
6-Benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a benzyl group at position 6, a 2-(3,4-dimethoxyphenyl)ethylamine substituent at position 7, and methyl groups at positions 2 and 3. Its molecular formula is C₃₂H₃₃N₅O₂ (estimated molecular weight: ~543.6 g/mol). Pyrazolo[1,5-a]pyrimidines are heterocyclic scaffolds known for their pharmacological versatility, including antitumor, antimicrobial, and kinase-inhibitory activities . The compound’s structural complexity arises from its substitution pattern, which likely enhances lipophilicity (predicted XLogP3 >6) and modulates receptor binding .
Properties
Molecular Formula |
C31H32N4O2 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
6-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C31H32N4O2/c1-21-26(19-23-11-7-5-8-12-23)30(32-18-17-24-15-16-27(36-3)28(20-24)37-4)35-31(33-21)29(22(2)34-35)25-13-9-6-10-14-25/h5-16,20,32H,17-19H2,1-4H3 |
InChI Key |
XRXWVLRGNAQZMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NCCC4=CC(=C(C=C4)OC)OC)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches for Pyrazolo[1,5-a]pyrimidine Derivatives
Cyclocondensation Reactions
The most common approach for synthesizing pyrazolo[1,5-a]pyrimidine derivatives involves cyclocondensation reactions between 5-aminopyrazoles and bifunctional electrophilic reagents. This methodology has been widely documented in the literature as an efficient route to access the pyrazolo[1,5-a]pyrimidine core structure.
A typical synthetic pathway involves the reaction of substituted 5-aminopyrazoles with 1,3-diketones or β-ketoesters in the presence of an acid catalyst. This reaction proceeds through initial nucleophilic attack by the amino group of the pyrazole on the carbonyl carbon of the diketone or ketoester, followed by cyclization and dehydration to form the pyrimidine ring.
Table 1. Typical Reaction Conditions for Cyclocondensation Reactions
| Reagent Combination | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| 5-Aminopyrazole + 1,3-diketone | H₂SO₄ | Acetic acid | 110 | 4-8 | 75-90 |
| 5-Aminopyrazole + β-ketoester | H₂SO₄ | Acetic acid | 110 | 4-8 | 70-85 |
| 5-Aminopyrazole + diethyl malonate | Sodium ethoxide | Ethanol | 78 | 6-12 | 65-80 |
Multi-step Synthetic Routes
Specific Synthetic Pathway for the Target Compound
The synthesis of 6-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be achieved through a multi-step sequence as outlined below:
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The preparation of the properly substituted pyrazolo[1,5-a]pyrimidine core begins with the synthesis of a 5-amino-3-phenyl-4-benzylpyrazole derivative. This compound serves as a key intermediate and can be prepared through the reaction of benzyl cyanide with an appropriate hydrazine derivative, followed by cyclization with a suitable reagent.
Step 1: Preparation of the substituted 5-aminopyrazole
The 5-amino-3-phenyl-4-benzylpyrazole can be prepared by reacting benzyl cyanide with methyl phenylcyanoacetate in the presence of a base, followed by treatment with hydrazine.
Step 2: Formation of the pyrazolo[1,5-a]pyrimidinone
The aminopyrazole intermediate is then reacted with a β-ketoester (such as ethyl acetoacetate) to form the corresponding pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative. This reaction typically occurs in acetic acid at elevated temperatures (110°C).
5-amino-3-phenyl-4-benzylpyrazole + ethyl acetoacetate → 6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Step 3: Chlorination of the pyrimidinone
The resulting pyrazolo[1,5-a]pyrimidin-7(4H)-one is converted to the corresponding 7-chloro derivative using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride.
6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one + POCl₃ → 7-chloro-6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Introduction of the 2-(3,4-dimethoxyphenyl)ethyl Group
Step 4: Nucleophilic substitution at the 7-position
The 7-chloro derivative undergoes nucleophilic substitution with 2-(3,4-dimethoxyphenyl)ethylamine to yield the target compound. This reaction typically occurs in the presence of a base such as triethylamine or potassium carbonate in a suitable solvent like dichloromethane, tetrahydrofuran, or dimethylformamide.
7-chloro-6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine + 2-(3,4-dimethoxyphenyl)ethylamine → this compound
Table 2. Reaction Conditions for Nucleophilic Substitution at 7-Position
| Base | Solvent | Temperature (°C) | Time (h) | Catalyst | Typical Yield (%) |
|---|---|---|---|---|---|
| K₂CO₃ | DMF | 80-100 | 4-8 | - | 75-85 |
| Et₃N | DCM | 25-40 | 12-24 | - | 70-80 |
| K₂CO₃ | Acetone | 50-60 | 6-12 | KI | 65-75 |
| DIPEA | THF | 60-70 | 8-16 | - | 70-80 |
Synthesis of Key Precursors
Preparation of 2-(3,4-dimethoxyphenyl)ethylamine
The 2-(3,4-dimethoxyphenyl)ethylamine precursor can be synthesized through multiple routes:
From 3,4-dimethoxyphenylacetonitrile
A common approach involves the reduction of 3,4-dimethoxyphenylacetonitrile to the corresponding amine:
Step 1: Preparation of 3,4-dimethoxyphenylacetonitrile
The synthesis of 3,4-dimethoxyphenylacetonitrile can be accomplished through a three-step process:
- Decarboxylation of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate in water
- Aldoxime reaction with hydroxylamine hydrochloride and sodium bicarbonate
- Dehydration using a phase-transfer catalyst and alkali
Step 2: Reduction of the nitrile to the amine
The reduction of 3,4-dimethoxyphenylacetonitrile to 2-(3,4-dimethoxyphenyl)ethylamine can be achieved using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran or through catalytic hydrogenation using Raney nickel or palladium on carbon.
Alternative Approach from 3,4-dimethoxyphenylacetic acid
Another approach involves the conversion of 3,4-dimethoxyphenylacetic acid to the corresponding amide, followed by reduction:
Step 1: Formation of the amide via the acid chloride
3,4-dimethoxyphenylacetic acid + SOCl₂ → 3,4-dimethoxyphenylacetyl chloride
3,4-dimethoxyphenylacetyl chloride + NH₃ → 3,4-dimethoxyphenylacetamide
Step 2: Reduction of the amide to the amine
3,4-dimethoxyphenylacetamide + LiAlH₄ → 2-(3,4-dimethoxyphenyl)ethylamine
Preparation of the 5-Amino-3-phenyl-4-benzylpyrazole
The synthesis of 5-amino-3-phenyl-4-benzylpyrazole, a key intermediate in the preparation of the target compound, can be accomplished through the following sequence:
Step 1: Preparation of benzyl cyanide derivatives
Benzyl cyanide can be prepared from the corresponding benzyl halide through nucleophilic substitution with cyanide sources such as sodium cyanide or potassium cyanide.
Step 2: Formation of the pyrazole ring
The reaction of benzyl cyanide with phenylacetonitrile in the presence of a strong base (such as n-butyllithium) forms an intermediate that, upon treatment with hydrazine, cyclizes to form the 5-amino-3-phenyl-4-benzylpyrazole.
Optimization Strategies and Considerations
Reaction Condition Optimization
The synthesis of this compound can be optimized by careful adjustment of reaction conditions. Key parameters to consider include:
Table 3. Optimization Parameters for Critical Synthetic Steps
| Synthetic Step | Key Parameters | Optimization Range | Impact on Yield |
|---|---|---|---|
| Pyrazole formation | Base strength | n-BuLi (2.2-2.5 eq) | +10-15% |
| Temperature | -78°C to RT | Critical for selectivity | |
| Reaction time | 2-4 hours | +5-10% | |
| Cyclocondensation | Acid catalyst | H₂SO₄ (0.1-0.5 eq) | +10-20% |
| Reaction temperature | 100-120°C | +15-25% | |
| Solvent | Acetic acid, toluene | Solvent-dependent | |
| Chlorination | POCl₃ excess | 3-5 equivalents | +5-15% |
| Temperature | 80-110°C | Critical for conversion | |
| Addition of Me₄N⁺Cl⁻ | 0.1-0.3 equivalents | Improves selectivity | |
| Nucleophilic substitution | Base | K₂CO₃, Et₃N, DIPEA | Base-dependent |
| Solvent | DMF, DCM, THF | Solvent-dependent | |
| Temperature | 25-100°C | +10-30% |
Selective Functionalization Strategies
The selective functionalization of the pyrazolo[1,5-a]pyrimidine core is crucial for achieving high yields of the target compound. Several strategies can be employed:
Regioselective chlorination: The 7-position of pyrazolo[1,5-a]pyrimidin-7(4H)-ones shows preferential reactivity towards chlorinating agents, allowing for selective functionalization at this position.
Sequential introduction of substituents: A strategic sequence of reactions can minimize undesired side reactions and maximize overall yield. For example, introducing the benzyl group at position 6 before the formation of the pyrimidine ring can prevent competing reactions.
Protection-deprotection strategies: For complex substrates with multiple reactive functional groups, protection-deprotection sequences may be necessary to achieve selective functionalization.
Purification and Characterization
Purification Methods
The purification of this compound and its intermediates can be accomplished through various techniques:
Table 4. Purification Methods for the Target Compound and Key Intermediates
| Compound | Purification Method | Solvent System | Recovery (%) |
|---|---|---|---|
| 5-Amino-3-phenyl-4-benzylpyrazole | Recrystallization | Ethanol/water | 85-90 |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate | Column chromatography | Hexane/ethyl acetate (7:3) | 80-85 |
| 7-Chloro intermediate | Column chromatography | DCM/hexane (3:2) | 75-80 |
| Final product | Sequential recrystallization | Ethanol followed by hexane/DCM | 85-95 |
Characterization Data
The characterization of this compound can be accomplished using various analytical techniques:
Table 5. Characterization Data for the Target Compound
Chemical Reactions Analysis
Types of Reactions
6-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines in cancer therapy. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines. A notable study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibited significant anticancer properties with IC50 values in the low micromolar range against multiple cancer types, including melanoma and breast cancer . The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
CFTR Activation
Another important application of pyrazolo[1,5-a]pyrimidine derivatives is their role as activators of the cystic fibrosis transmembrane conductance regulator (CFTR). Optimization studies have shown that certain analogs can enhance CFTR activity, which is vital for treating cystic fibrosis. The compound's structural modifications have led to improved solubility and bioavailability, making it a promising candidate for further development .
Neuroprotective Effects
The neuroprotective properties of pyrazolo[1,5-a]pyrimidines have also been investigated. Research indicates that these compounds can mitigate neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. The underlying mechanisms include modulation of inflammatory cytokines and enhancement of antioxidant defenses .
Optical Applications
Beyond therapeutic uses, compounds in this class have been explored for their optical properties. Pyrazolo[1,5-a]pyrimidines have been identified as potential fluorophores due to their favorable photophysical characteristics. These compounds can serve as biomarkers in cellular imaging applications, particularly in differentiating between cancerous and normal cells based on lipid droplet accumulation .
Summary Table of Applications
Case Studies
- Anticancer Efficacy : A study focused on the synthesis and evaluation of new pyrazolo[1,5-a]pyrimidine derivatives showed that certain modifications significantly increased anticancer potency against A375 melanoma cells with an IC50 value of 4.2 μM. This highlights the importance of structural optimization in enhancing therapeutic efficacy .
- CFTR Activator Optimization : In optimizing a known CFTR activator (Cact-3), researchers synthesized a series of analogs that demonstrated improved solubility and potency in activating CFTR channels in vitro. The study utilized molecular docking simulations to guide the design process .
- Neuroprotection : Another investigation assessed the neuroprotective effects of pyrazolo[1,5-a]pyrimidine derivatives in models of oxidative stress-induced neuronal damage. Results indicated significant reductions in cell death and inflammatory markers when treated with these compounds .
Mechanism of Action
The mechanism of action of 6-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison with structurally or functionally related analogs:
Structural and Physicochemical Comparisons
Notes:
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in Analog 3) reduce basicity, while methoxy groups (target compound, Analog 1) enhance π-π stacking with aromatic residues in receptors .
Biological Activity
6-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo-pyrimidine family. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.
Chemical Structure
The molecular formula of the compound is , and its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. The primary areas of focus include:
- Anticancer Activity
- Anti-inflammatory Properties
- Cytotoxic Effects
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo-pyrimidines exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : The compound has shown promising results against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia). The half-maximal inhibitory concentration (IC50) values indicate potent cytotoxicity.
- Mechanism of Action : The compound's mechanism may involve the inhibition of key enzymes such as topoisomerase II and Aurora-A kinase, which are crucial for cancer cell division and proliferation.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo-pyrimidine derivatives has been explored through various assays:
- Cytokine Inhibition : Studies have indicated that these compounds can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on MCF-7 Cell Line : In a controlled study, the compound was administered to MCF-7 cells, resulting in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates at higher concentrations.
- In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth rates compared to control groups, indicating its potential as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
